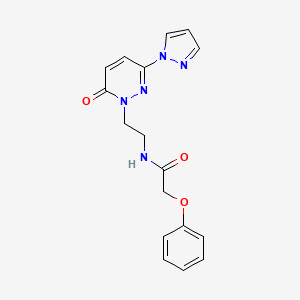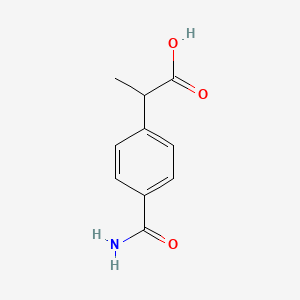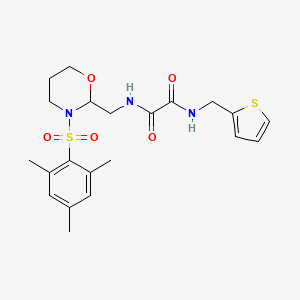![molecular formula C6H9ClF3NO B3012417 (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375249-21-9](/img/structure/B3012417.png)
(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride" is a structurally complex molecule that is likely to have unique chemical and physical properties due to its bicyclic structure and the presence of a trifluoromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of bicyclic compounds such as the one often involves multiple steps and can benefit from the use of protecting groups and mild reaction conditions. For instance, an improved method for synthesizing a related compound, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, was developed using benzyloxycarbonyl (Cbz) as a protecting group for the amine, achieving an overall yield of 70% . This suggests that a similar approach could be employed for the synthesis of "this compound," potentially involving the use of protecting groups and optimization of reaction conditions to improve yield.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex and can exhibit interesting stereochemical properties. For example, the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrated unexpected endo-selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton . This indicates that the stereochemistry of the bicyclic framework can significantly influence the outcome of reactions, which is an important consideration for the molecular structure analysis of the compound .
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, often influenced by their stereochemistry and functional groups. The synthesis of a non-chiral analogue of 2-aminoadipic acid involved a key step of double alkylation . This highlights the reactivity of such bicyclic structures and suggests that the trifluoromethyl group in "this compound" could also participate in or influence various chemical reactions, such as substitutions or additions.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of the compound , they do offer insights into the properties of similar bicyclic compounds. The presence of a trifluoromethyl group is likely to affect the compound's hydrophobicity, electronic distribution, and reactivity. Additionally, the bicyclic structure may impart rigidity and influence the compound's conformational stability. These factors are important when considering the physical and chemical properties of the compound, including solubility, melting point, and reactivity under different conditions.
Scientific Research Applications
Synthesis and Structural Analysis
- This compound and its derivatives have been synthesized through various chemical processes, involving reactions with amino alcohols and other organic compounds. These syntheses have contributed to understanding the structural and conformational aspects of such bicyclic bases (Rulev et al., 2016).
- Detailed structural characterizations of related bicyclic compounds have been carried out, providing insights into their molecular configurations and potential chemical reactivity (Britvin & Rumyantsev, 2017).
Chemical Properties and Reactions
- Research has focused on understanding the charge distributions and conformations of similar bicyclic β-lactams, which can inform the chemical behavior and potential applications of (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride (Fernández, Carballiera & Ríos, 1992).
- Investigations into the synthesis of various bicyclic compounds, including methods for preparing highly substituted 7-oxa-1-azabicyclo[2.2.1]heptanes, have relevance for understanding the chemical reactivity and potential applications of the compound (Budzińska & Sas, 2001).
Potential Applications
- Some derivatives of similar bicyclic compounds have been studied for their potential as β-lactamase inhibitors, which could suggest potential biomedical applications for this compound (Hunt & Zomaya, 1982).
- Additionally, research on similar compounds has explored their potential as antitumor agents, indicating a possible avenue for the application of this compound in medicinal chemistry (Singh & Micetich, 2003).
properties
IUPAC Name |
(1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWVXUMTCPZHY-ZDQHTEEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)
![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)
![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)



